molecular formula C14H18N2O3 B5135431 2,6-dimethyl-1-(3-nitrobenzoyl)piperidine

2,6-dimethyl-1-(3-nitrobenzoyl)piperidine

Cat. No. B5135431
M. Wt: 262.30 g/mol
InChI Key: QHWGKLRTOGBYCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethyl-1-(3-nitrobenzoyl)piperidine (DMNP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMNP is a piperidine derivative that contains a nitrobenzoyl group and two methyl groups attached to the piperidine ring. This compound has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-1-(3-nitrobenzoyl)piperidine is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biochemical pathways. 2,6-dimethyl-1-(3-nitrobenzoyl)piperidine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various effects on the nervous system.
Biochemical and Physiological Effects:
2,6-dimethyl-1-(3-nitrobenzoyl)piperidine has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase activity and the induction of apoptosis in cancer cells. 2,6-dimethyl-1-(3-nitrobenzoyl)piperidine has also been shown to have antioxidant properties, which can help protect cells from oxidative damage. Additionally, 2,6-dimethyl-1-(3-nitrobenzoyl)piperidine has been shown to have anti-inflammatory properties, which can help reduce inflammation in various tissues.

Advantages and Limitations for Lab Experiments

2,6-dimethyl-1-(3-nitrobenzoyl)piperidine has several advantages for use in lab experiments, including its stability and ease of synthesis. However, 2,6-dimethyl-1-(3-nitrobenzoyl)piperidine also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2,6-dimethyl-1-(3-nitrobenzoyl)piperidine, including the development of new drugs based on its structure and the further exploration of its potential as a fluorescent probe and sensor. Additionally, further research is needed to fully understand its mechanism of action and potential applications in various fields.

Synthesis Methods

2,6-dimethyl-1-(3-nitrobenzoyl)piperidine can be synthesized through various methods, including the reaction of 3-nitrobenzoyl chloride with 2,6-dimethylpiperidine in the presence of a base such as triethylamine. This reaction results in the formation of 2,6-dimethyl-1-(3-nitrobenzoyl)piperidine as a yellow solid that can be purified through recrystallization.

Scientific Research Applications

2,6-dimethyl-1-(3-nitrobenzoyl)piperidine has been used in various scientific research applications, including the development of new drugs, fluorescent probes, and sensors. This compound has been shown to have potential as a fluorescent probe for detecting metal ions, as well as a sensor for detecting amino acids and proteins. 2,6-dimethyl-1-(3-nitrobenzoyl)piperidine has also been studied for its potential as an anti-cancer drug due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

(2,6-dimethylpiperidin-1-yl)-(3-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-10-5-3-6-11(2)15(10)14(17)12-7-4-8-13(9-12)16(18)19/h4,7-11H,3,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWGKLRTOGBYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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